molecular formula C25H28F3N3O3S B15173666 C25H28F3N3O3S

C25H28F3N3O3S

Cat. No.: B15173666
M. Wt: 507.6 g/mol
InChI Key: JWDKPFBJPNGGSQ-UHFFFAOYSA-N
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Description

. This compound is a trifluoroethylamine inhibitor, which has significant applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide involves multiple steps:

    Formation of the cyanocyclopropyl group: This step involves the reaction of a suitable cyclopropane derivative with cyanide under controlled conditions.

    Introduction of the trifluoroethylamine group: This is achieved by reacting a trifluoroethylamine derivative with the intermediate formed in the previous step.

    Coupling with the methanesulfonylphenyl group: The final step involves coupling the intermediate with a methanesulfonylphenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

The compound (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor by binding to its target enzyme or receptor, thereby blocking its activity and modulating the associated biological pathway .

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide: This compound is unique due to its specific trifluoroethylamine and methanesulfonylphenyl groups.

    Other trifluoroethylamine inhibitors: Compounds with similar trifluoroethylamine groups but different substituents.

    Methanesulfonylphenyl derivatives: Compounds with similar methanesulfonylphenyl groups but different core structures.

Uniqueness

The uniqueness of (2S)-N-(1-cyanocyclopropyl)-4-methyl-2-{[(1S)-2,2,2-trifluoro-1-[4-(4-methanesulfonylphenyl)phenyl]ethyl]amino}pentanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H28F3N3O3S

Molecular Weight

507.6 g/mol

IUPAC Name

2-(3-heptyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C25H28F3N3O3S/c1-2-3-4-5-9-16-30-21(23(33)31(24(30)35)19-10-7-6-8-11-19)17-22(32)29-18-12-14-20(15-13-18)34-25(26,27)28/h6-8,10-15,21H,2-5,9,16-17H2,1H3,(H,29,32)

InChI Key

JWDKPFBJPNGGSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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